Bienvenue dans la boutique en ligne BenchChem!

2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Kinase inhibitor design Triazolopyridazine SAR Hinge-binding pharmacophore

The compound 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894059-58-6, molecular formula C12H10N6OS, molecular weight 286.31) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a privileged heterocyclic scaffold recognized for its capacity to engage ATP-binding pockets of multiple kinases including c-Met, Pim-1, and LRRK2. Unlike N-substituted acetamide derivatives in the same series, this compound carries a free primary acetamide terminus (–CH2C(O)NH2) linked via a thioether bridge at the 3-position, combined with a pyridin-4-yl substituent at the 6-position of the fused pyridazine ring.

Molecular Formula C12H10N6OS
Molecular Weight 286.31
CAS No. 894059-58-6
Cat. No. B2878243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS894059-58-6
Molecular FormulaC12H10N6OS
Molecular Weight286.31
Structural Identifiers
SMILESC1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)N
InChIInChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-2-1-9(17-18(11)12)8-3-5-14-6-4-8/h1-6H,7H2,(H2,13,19)
InChIKeyPEJSGVREDQOPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894059-58-6): Scaffold Overview and Procurement Rationale


The compound 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894059-58-6, molecular formula C12H10N6OS, molecular weight 286.31) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a privileged heterocyclic scaffold recognized for its capacity to engage ATP-binding pockets of multiple kinases including c-Met, Pim-1, and LRRK2 [1]. Unlike N-substituted acetamide derivatives in the same series, this compound carries a free primary acetamide terminus (–CH2C(O)NH2) linked via a thioether bridge at the 3-position, combined with a pyridin-4-yl substituent at the 6-position of the fused pyridazine ring . The specific regioisomeric placement of the pyridine nitrogen (para vs. meta or ortho) and the unsubstituted acetamide group are structural features that critically influence hydrogen-bonding geometry and target selectivity, making this compound a distinct chemical probe rather than an interchangeable member of the triazolopyridazine family [2].

Why Generic Substitution Fails for 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: The Regioisomeric and Terminal Amide Distinction


Generic substitution among triazolo[4,3-b]pyridazine derivatives is unreliable because small structural changes produce large shifts in target engagement and selectivity. The pyridine nitrogen position (4-pyridyl vs. 3-pyridyl vs. 2-pyridyl) determines both the vector and strength of the hydrogen-bond interaction with the kinase hinge region; the 4-pyridyl isomer presents a linearly extended acceptor geometry that is topologically distinct from the angled presentation of the 3-pyridyl and 2-pyridyl analogs [1]. Equally consequential is the free acetamide terminus: N-substituted analogs (e.g., N-mesityl, N-(2-methoxyphenethyl), N-(4-methylthiazol-2-yl) derivatives of the same core) introduce steric bulk and additional pharmacophoric features that redirect selectivity toward entirely different kinases such as CSF1R . Consequently, a procurement decision that treats the 4-pyridyl free acetamide compound as equivalent to its 3-pyridyl or N-alkylated congeners risks acquiring a molecule with a fundamentally different biological fingerprint.

Product-Specific Quantitative Evidence Guide for 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (894059-58-6)


Regioisomeric Pyridine Substitution: 4-Pyridyl vs. 3-Pyridyl Impact on Kinase Hinge Binding

The position of the pyridine nitrogen in 6-aryl-triazolo[4,3-b]pyridazines dictates the hydrogen-bond acceptor geometry presented to the kinase hinge. In the 4-pyridyl isomer (target compound), the nitrogen lone pair is oriented linearly away from the point of attachment, favoring interactions with deeply buried hinge residues. By contrast, the 3-pyridyl isomer (e.g., CAS 868967-22-0 analogs) presents the nitrogen at an angle of approximately 120°, which can shift the binding pose and alter selectivity. In a structurally related series of triazolo[4,3-b]pyridazines evaluated as dual c-Met/Pim-1 inhibitors, compounds bearing a 4-substituted aryl group at position 6 exhibited distinct SAR profiles: the most potent dual inhibitor (compound 4g) achieved c-Met IC50 = 0.163 ± 0.01 μM and Pim-1 IC50 = 0.283 ± 0.01 μM, whereas the 3-substituted analog (4a) showed mean GI% = 29.08% across 60 cancer cell lines compared to 55.84% for 4g [1]. Although these data are not from the exact acetamide compound, they demonstrate the sensitivity of the scaffold to the regiochemistry of the 6-aryl substituent.

Kinase inhibitor design Triazolopyridazine SAR Hinge-binding pharmacophore

Free Acetamide vs. N-Substituted Acetamide: Divergent Kinase Selectivity Profiles

The terminal amide group critically determines target selectivity. The target compound (free –C(O)NH2) is structurally unencumbered and can act as both hydrogen-bond donor and acceptor. N-substituted analogs with the identical 4-pyridyl-triazolo[4,3-b]pyridazine core exhibit redirected kinase inhibition. N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been characterized as a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase receptor regulating tumor-associated macrophage survival and proliferation . N-mesityl and N-(4-methylthiazol-2-yl) congeners similarly introduce bulk that alters the pharmacophore. No CSF1R activity has been reported for the free acetamide compound, and conversely, the N-substituted variants have not been characterized as c-Met/Pim-1 or LRRK2 inhibitors, indicating complete divergence of target profile upon N-substitution .

Chemical probe specificity Acetamide SAR Kinase selectivity profiling

Triazolo[4,3-b]pyridazine Scaffold as LRRK2 Kinase Inhibitor: Patent-Derived Structural Requirements

Patent WO2013152114A1 discloses triazolopyridazine compounds as inhibitors of leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease [1]. The general formula (I) encompasses compounds with a [1,2,4]triazolo[4,3-b]pyridazine core optionally substituted at the 6-position with aryl or heteroaryl groups including pyridin-4-yl, and at the 3-position with a thioether-linked substituent. The specific combination of 6-(pyridin-4-yl) and 3-thioacetamide maps directly onto the Markush structure, distinguishing it from exemplified compounds that predominantly feature 6-aryl or 6-alkyl substituents. The free acetamide –SCH2C(O)NH2 chain provides an unsubstituted hydrogen-bond donor/acceptor pair that is not represented among the explicitly exemplified compounds in the patent, offering a distinct interaction profile with the LRRK2 ATP-binding pocket [2].

LRRK2 inhibition Parkinson's disease Triazolopyridazine patents

Physicochemical Differentiation from 3-Methylthio and 3-Fluorobenzylthio Precursors: Calculated Drug-Likeness Parameters

Compared to the 3-(methylthio) precursor (3-(methylthio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine, C11H9N5S, MW ~243 g/mol) and the 3-[(4-fluorophenyl)methylthio] analog (C17H12FN5S, MW ~337 g/mol), the target compound occupies an intermediate property space with MW = 286.31 and the addition of a hydrogen-bond-capable acetamide group [1]. The 3-methylthio precursor lacks any hydrogen-bond donor, limiting its ability to engage kinase hinge residues that require donor interactions. The 3-fluorobenzylthio analog introduces excessive lipophilicity (predicted cLogP increase of approximately 1.5–2.0 log units) that may reduce aqueous solubility and increase the risk of nonspecific binding. The free acetamide of the target compound provides two H-bond donors and one additional acceptor while maintaining topological polar surface area within the favorable range for both potency and permeability, as evidenced by computational analysis of the structurally characterized 4g series where compounds with balanced H-bond donor/acceptor profiles achieved the most favorable pharmacokinetic predictions [2].

Drug-likeness Physicochemical properties Triazolopyridazine optimization

Thioether Linker vs. Amino Linker: Impact on Metabolic Stability and Synthetic Tractability

The 3-position thioether linkage (–S–CH2–) in the target compound differs from the 3-amino linkage found in compounds such as 3-[(pyridin-4-ylmethyl)amino] derivatives. Thioethers are generally more resistant to oxidative metabolism than benzylic amines and are less prone to N-dealkylation, a common metabolic liability of amino-linked triazolopyridazines. In the 2024 Mahmoud et al. study, the most potent dual c-Met/Pim-1 inhibitor (compound 4g) also featured a thioether linkage at the 3-position, and in silico ADMET prediction indicated acceptable metabolic stability and no structural alerts for reactive metabolite formation [1]. The amino-linked analog series (triazolo[4,3-b]pyridazin-3-amines as Pim-1 inhibitors reported in Structure-based design studies) showed limited utility in cellular assays attributed in part to rapid metabolism of the amino linker . No direct comparative metabolic stability assay data exist for CAS 894059-58-6, but the thioether motif is a class-recognized strategy for improving half-life over amino congeners.

Thioether metabolic stability Triazolopyridazine linker SAR Medicinal chemistry optimization

Best Research and Industrial Application Scenarios for 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (894059-58-6)


Kinase Selectivity Panel Screening for c-Met and Pim-1 Dual Inhibition

Based on class-level SAR evidence where 4-substituted-aryl triazolo[4,3-b]pyridazines achieve dual c-Met/Pim-1 inhibition (e.g., compound 4g with c-Met IC50 = 0.163 μM and Pim-1 IC50 = 0.283 μM [1]), this compound with its 4-pyridyl substitution is a rational candidate for inclusion in kinase selectivity panels targeting the c-Met/Pim-1 axis. The free acetamide provides additional hydrogen-bonding capacity that may enhance binding to the unique Pim-1 hinge conformation, a feature absent in both the methylthio precursor and N-substituted CSF1R-directed analogs. Researchers profiling kinase inhibitor libraries for oncology applications can use this compound as a structurally distinct entry point for developing dual c-Met/Pim-1 chemical probes.

LRRK2 Inhibitor Hit Identification and Patent Landscape Exploration

The compound maps onto the Markush structure of patent WO2013152114A1 claiming triazolopyridazines as LRRK2 kinase inhibitors [2]. Unlike the heavily exemplified 6-aryl and 6-alkyl series, the combination of 6-(pyridin-4-yl) and 3-thioacetamide represents underexplored chemical space within the patent. Industrial medicinal chemistry groups pursuing LRRK2 inhibitors for Parkinson's disease can procure this compound to explore SAR around the pyridin-4-yl hinge-binding motif and the free acetamide solvent-exposed region, potentially identifying novel intellectual property positions distinct from the exemplified patent compounds.

Comparative Physicochemical Benchmarking of Triazolopyridazine Linker Chemistries

With MW = 286.31 and HBD = 2, this compound occupies a favorable intermediate property space between the 3-(methylthio) precursor (MW ~243, HBD = 0) and the 3-[(4-fluorophenyl)methylthio] analog (MW ~337, HBD = 0) [3]. The thioether linker confers predicted resistance to oxidative and N-dealkylation pathways that limit the utility of amino-linked triazolopyridazines [1]. This makes CAS 894059-58-6 a useful benchmark compound for comparative metabolic stability and permeability studies across different linker chemistries within the triazolopyridazine scaffold, supporting procurement decisions in early-stage medicinal chemistry programs where balancing potency with ADME properties is critical.

Chemical Biology Tool for Dissecting Pyridine Regioisomer Contributions to Target Engagement

The 4-pyridyl isomer (target compound) is structurally matched to the 3-pyridyl analog (e.g., MLS000686223, EC50 > 30 μM for RGS protein interaction [4]) and 2-pyridyl isomer (CAS 868967-22-0). This regioisomeric set enables chemical biologists to systematically dissect how pyridine nitrogen position affects kinase hinge binding, cellular target engagement, and downstream phenotypic responses. The free acetamide in the target compound avoids confounding effects from N-substitution present in the CSF1R-directed methoxyphenethyl analog, ensuring that any observed selectivity differences arise from the pyridine regioisomerism itself rather than from divergent terminal-group pharmacology.

Quote Request

Request a Quote for 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.